molecular formula C7H11IN2 B572879 1-Butyl-5-iodopyrazole CAS No. 1345471-61-5

1-Butyl-5-iodopyrazole

Cat. No.: B572879
CAS No.: 1345471-61-5
M. Wt: 250.083
InChI Key: GTXVZUDUDAVKOQ-UHFFFAOYSA-N
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Description

1-Butyl-5-iodopyrazole is a heterocyclic organic compound with the molecular formula C7H11IN2. It is a derivative of pyrazole, characterized by the presence of an iodine atom at the 5-position and a butyl group at the 1-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-5-iodopyrazole can be synthesized through several methods. One common approach involves the iodination of 1-butylpyrazole. This can be achieved by reacting 1-butylpyrazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The process requires careful control of reaction parameters, including temperature, concentration, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-5-iodopyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents.

    Coupling Reactions: Palladium catalysts, boronic acids, alkynes.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products:

Scientific Research Applications

1-Butyl-5-iodopyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butyl-5-iodopyrazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, through binding or covalent modification. The presence of the iodine atom can enhance the compound’s reactivity and binding affinity, facilitating its interaction with biological targets .

Comparison with Similar Compounds

  • 1-Butyl-3-iodopyrazole
  • 1-Butyl-4-iodopyrazole
  • 1-Butyl-5-bromopyrazole
  • 1-Butyl-5-chloropyrazole

Comparison: 1-Butyl-5-iodopyrazole is unique due to the position of the iodine atom, which influences its reactivity and chemical properties. Compared to its bromine and chlorine analogs, the iodine derivative exhibits higher reactivity in substitution and coupling reactions due to the larger atomic size and lower bond dissociation energy of the carbon-iodine bond .

Properties

IUPAC Name

1-butyl-5-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-2-3-6-10-7(8)4-5-9-10/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXVZUDUDAVKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718448
Record name 1-Butyl-5-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-61-5
Record name 1-Butyl-5-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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